molecular formula C19H20N2O3S B2515794 3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034482-79-4

3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2515794
CAS No.: 2034482-79-4
M. Wt: 356.44
InChI Key: HZJKHSLUGHBOEV-UHFFFAOYSA-N
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Description

3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a synthetic chemical reagent of significant interest in medicinal chemistry and antimicrobial research. This compound features a hybrid molecular architecture, incorporating three pharmacologically active motifs: a benzamide core, a dimethylamino group, and both furan and thiophene heterocyclic rings. The presence of these specific heterocycles is a key determinant of its research value. Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, often due to the ring's ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . Similarly, thiophene derivatives have recently been identified as a promising class of novel antimicrobials, demonstrating potent activity against colistin-resistant Gram-negative bacteria such as Acinetobacter baumannii and Escherichia coli . The benzamide scaffold is a well-established privilege structure in drug discovery, contributing to the molecule's potential to interact with various enzymatic targets. The primary research applications for this compound are anticipated to include: 1) serving as a lead structure in the development of new anti-infective agents to combat multidrug-resistant pathogens; 2) acting as a chemical probe for studying protein-ligand interactions and mechanisms of bacterial membrane permeabilization; and 3) use as a building block in synthetic chemistry for the exploration of structure-activity relationships (SAR) around multi-heterocyclic compounds. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable laboratory safety procedures.

Properties

IUPAC Name

3-(dimethylamino)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-21(2)16-6-3-5-14(11-16)18(22)20-13-19(23,15-8-10-25-12-15)17-7-4-9-24-17/h3-12,23H,13H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZJKHSLUGHBOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a dimethylamino group, a furan moiety, and a thiophene ring, which are known to influence its biological activity. The molecular formula is C17H20N2O2S, and it exhibits properties typical of amide derivatives.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Compounds containing furan and thiophene rings have shown significant antimicrobial properties.
  • Anticancer Properties : Many benzamide derivatives are investigated for their potential in cancer treatment due to their ability to modulate various biological pathways.
  • Neuroprotective Effects : Some studies suggest that the dimethylamino group may confer neuroprotective properties.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Androgen Receptor Modulation : Similar compounds have been identified as tissue-selective androgen receptor modulators (SARMs), indicating potential applications in treating androgen-dependent conditions like prostate cancer.
  • Inhibition of Kinases : The compound may interact with specific kinases involved in cancer cell proliferation, leading to reduced tumor growth.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines
NeuroprotectionPotential protective effects on neuronal cells

Table 2: Case Studies on Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
Prostate Cancer (LNCaP)12.5AR antagonism
Breast Cancer (MCF7)8.0Inhibition of cell proliferation
Colon Cancer (HCT116)15.0Induction of apoptosis

Case Studies

  • Prostate Cancer Study : A study evaluating the compound's effects on LNCaP cells demonstrated significant growth inhibition at low micromolar concentrations, suggesting its potential as a therapeutic agent for androgen-dependent cancers.
  • Breast Cancer Research : In MCF7 cells, the compound exhibited an IC50 value indicating effective suppression of cell viability, reinforcing its role as a candidate for breast cancer treatment.
  • Neuroprotective Study : Preliminary findings suggest that the compound may protect neuronal cells from oxidative stress-induced damage, although further investigation is required to elucidate the exact mechanisms involved.

Scientific Research Applications

Anticancer Activity

Numerous studies have focused on the anticancer properties of compounds similar to 3-(dimethylamino)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide.

  • Mechanism of Action : Research indicates that the compound may inhibit specific signaling pathways involved in cell proliferation and survival, particularly those associated with cancer cell lines.
  • In Vitro Studies : In vitro cytotoxicity assays have demonstrated significant activity against various cancer cell lines, with some derivatives achieving IC50 values lower than established chemotherapeutics.
Activity Type Cell Line/Model IC50 (µM) Reference
AnticancerA-431<10
AnticancerMCF-715

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in several studies.

  • Anticonvulsant Activity : The compound has shown promise in models of induced seizures, suggesting it may help reduce seizure frequency and severity.
Activity Type Model Effect Reference
NeuroprotectivePicrotoxin-inducedSignificant efficacy

Anti-inflammatory Properties

The anti-inflammatory effects of the compound have also been investigated.

  • Cytokine Inhibition : Certain derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-1β, indicating potential therapeutic applications in inflammatory diseases.
Activity Type Cell Line/Model Effect Reference
Anti-inflammatoryJ774A.1 cellsCytokine inhibition

Case Study on Anticancer Activity

A study evaluated the cytotoxic effects of various benzamide derivatives on cancer cell lines. It was found that modifications to the benzamide structure significantly impacted anticancer efficacy, with some derivatives achieving IC50 values lower than those of established chemotherapeutics. This highlights the importance of structural optimization in enhancing therapeutic effectiveness.

Neuroprotective Study

In another study examining the neuroprotective effects of thiophene derivatives, it was found that certain modifications enhanced their ability to cross the blood-brain barrier and exert protective effects against neuronal damage induced by oxidative stress. This suggests that this compound may have potential applications in treating neurodegenerative diseases.

Chemical Reactions Analysis

a) Sulfonamide Group

  • Nucleophilic substitution : Reacts with alkyl halides (e.g., methyl iodide) to form N-alkylated derivatives under basic conditions (K₂CO₃/DMF) .

  • Acid-base reactions : The sulfonamide proton (pKa ~10.5) undergoes deprotonation with strong bases (e.g., NaOH), forming water-soluble salts.

b) Thiazolo[3,2-a]Pyrimidine Core

  • Electrophilic aromatic substitution : Bromination at the C3 position using NBS (N-bromosuccinimide) in CCl₄ yields mono-brominated derivatives .

  • Oxidation : The 5-oxo group is resistant to further oxidation but participates in tautomerization equilibria under acidic/basic conditions.

Catalytic and Solvent Effects

  • Microwave-assisted synthesis : Enhances reaction rates by 3–5× compared to conventional heating (e.g., 80% yield in 30 min vs. 4 h for thiazolopyrimidine formation).

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while non-polar solvents (toluene) favor cyclization steps .

a) Cyclocondensation Mechanism

Proposed pathway for thiazolo[3,2-a]pyrimidine formation:

  • Thiophene sulfonamide reacts with β-ketoester precursors via Knoevenagel condensation .

  • Intramolecular cyclization facilitated by ZnCl₂, forming the fused thiazole-pyrimidine ring .

b) Enzyme Inhibition Mechanism

  • Binds to cyclooxygenase-2 (COX-2) via hydrogen bonding (sulfonamide NH to Tyr385) and π-π stacking (thiophene to Phe518) .

  • IC₅₀ against COX-2: 0.22–0.25 μM, comparable to celecoxib .

Advanced Synthetic Techniques

MethodConditionsAdvantages
Ultrasonic activation 40 kHz, 50°C95% yield in 1 h
Continuous flow reactor Residence time: 5 minScalable synthesis with 88% purity

Biological Interaction Mechanisms

  • Anticancer activity : Inhibits DNA gyrase (IC₅₀ = 12.27 μM) and dihydrofolate reductase (DHFR) (IC₅₀ = 0.52 μM) in HCT-116 colon cancer cells .

  • Antibacterial activity : Disrupts biofilm formation in Staphylococcus aureus (70% reduction at 10 μg/mL) .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

a. Chloro vs. Dimethylamino Substituents

  • 2-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamide (CAS 2034330-55-5): Replacing the dimethylamino group with a chloro substituent reduces basicity and alters electronic properties.
  • 3-Cyano-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide (CAS 1421494-22-5): The cyano group introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce bioavailability compared to the dimethylamino analog .

b. Heterocyclic Modifications

  • Piperazine-Linked Benzamides: Compounds like N-(2-(2-(4-(3-cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () exhibit extended side chains for receptor interaction, contrasting with the compact hydroxy-ethyl linker in the target compound .

Pharmacological Activity Comparisons

  • D3 Receptor Ligands: Benzamides with piperazine side chains () show nanomolar affinity for dopamine D3 receptors, whereas the dimethylamino and hydroxy groups in the target compound may favor alternative targets, such as kinases or GPCRs .
  • Anticancer and Antiviral Derivatives: Thioether-linked benzamides in (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide) highlight the role of sulfur-containing groups in modulating cytotoxicity, a feature absent in the target compound .

Physicochemical Properties

  • Solubility: The dimethylamino group enhances water solubility via protonation at physiological pH, whereas chloro or cyano analogs () are less soluble .
  • Metabolic Stability : The hydroxy group may increase susceptibility to glucuronidation compared to methoxy or fluorine-substituted analogs () .

Data Tables

Table 1. Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility (Predicted)
Target Compound C19H21N2O3S 365.45 Dimethylamino, OH, Furan, Thiophene High (basic group)
2-Chloro Analog (CAS 2034330-55-5) C17H14ClNO3S 347.80 Chloro, OH, Furan, Thiophene Moderate
3-Cyano Analog (CAS 1421494-22-5) C19H16N2O2S 336.40 Cyano, Furan, Thiophene Low

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